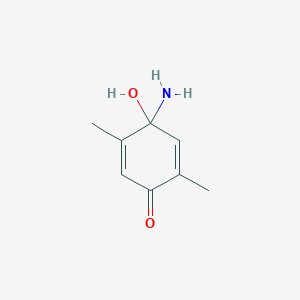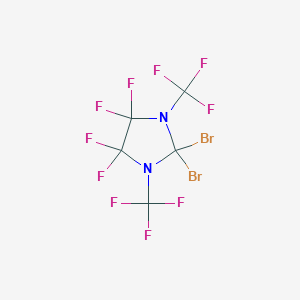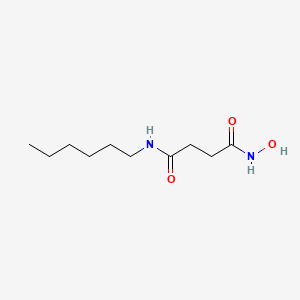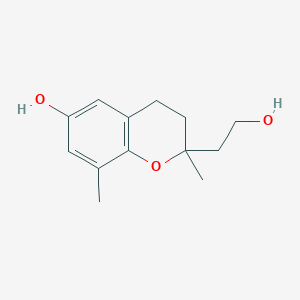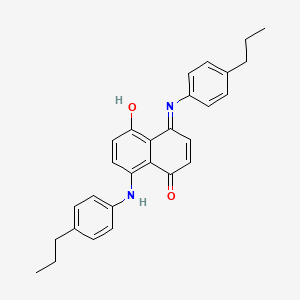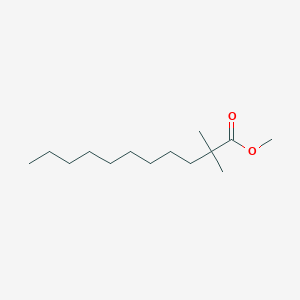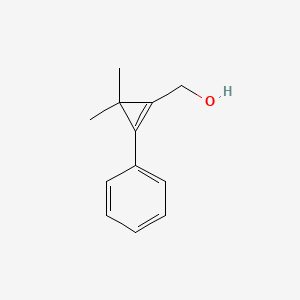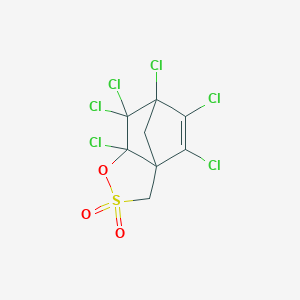
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione is a complex organochlorine compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione typically involves multiple steps, including chlorination and cyclization reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution reactions could produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure can provide insights into reaction mechanisms and molecular interactions.
Biology
In biological research, organochlorine compounds are often studied for their potential effects on living organisms. This compound could be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, compounds with similar structures have been explored for their potential therapeutic properties. This compound might be evaluated for its pharmacological activities, including antimicrobial or anticancer effects.
Industry
In industry, organochlorine compounds are used in various applications, such as pesticides, solvents, and materials. This compound could be explored for its potential use in these areas, depending on its chemical properties and safety profile.
Wirkmechanismus
The mechanism by which this compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved might include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular players.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other organochlorine compounds with related structures, such as:
- Hexachlorocyclohexane
- Dieldrin
- Endrin
Uniqueness
What sets 4,5,6,7,7,7a-Hexachloro-7,7a-dihydro-6H-3a,6-methano-2lambda~6~-1,2lambda~6~-benzoxathiole-2,2(3H)-dione apart from these similar compounds could be its specific chemical structure, reactivity, and potential applications. Comparative studies can highlight its unique properties and advantages over other compounds.
Eigenschaften
CAS-Nummer |
91054-41-0 |
|---|---|
Molekularformel |
C8H4Cl6O3S |
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
5,6,6,7,8,9-hexachloro-4-oxa-3λ6-thiatricyclo[5.2.1.01,5]dec-8-ene 3,3-dioxide |
InChI |
InChI=1S/C8H4Cl6O3S/c9-3-4(10)6(11)1-5(3)2-18(15,16)17-8(5,14)7(6,12)13/h1-2H2 |
InChI-Schlüssel |
GMWIEZMTZYUETA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C23CS(=O)(=O)OC2(C(C1(C(=C3Cl)Cl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






